tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate CAS 1227958-32-8
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate CAS 1227958-32-8
An In-Depth Technical Guide to tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8): A Key Intermediate for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, CAS No. 1227958-32-8. This highly functionalized pyridine derivative is a critical building block in modern medicinal chemistry and drug development. Its strategic arrangement of a Boc-protected amine and two distinct halogen atoms (bromine and chlorine) at key positions allows for selective and sequential chemical modifications. This guide, intended for researchers, chemists, and drug development professionals, will delve into the compound's physicochemical properties, synthesis, characterization, reactivity, and its pivotal applications in the construction of complex molecular architectures, particularly as an intermediate in the synthesis of kinase inhibitors.[1][2] Methodologies for its use in cornerstone reactions such as the Buchwald-Hartwig amination are detailed, providing both theoretical insight and practical, actionable protocols.
Chemical Identity and Physicochemical Properties
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate is a trifunctional heterocyclic compound. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine at the C3 position, while the bromine at C2 and chlorine at C6 act as versatile handles for cross-coupling reactions.
Figure 1: Chemical Structure of tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
The key physicochemical properties are summarized in the table below, providing essential data for laboratory use.[3]
| Property | Value | Reference |
| CAS Number | 1227958-32-8 | [2][4] |
| Molecular Formula | C₁₀H₁₂BrClN₂O₂ | [3] |
| Molecular Weight | 307.57 g/mol | [3] |
| Appearance | Solid | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
| MDL Number | MFCD20039978 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of the title compound is a straightforward yet critical process, typically involving the protection of a precursor amine. This step is fundamental to its utility, as it masks the nucleophilicity of the C3-amine, preventing it from interfering in subsequent cross-coupling reactions.
Synthetic Pathway
The most common and efficient route involves the N-protection of 2-bromo-6-chloropyridin-3-amine (CAS 1050501-88-6) using di-tert-butyl dicarbonate ((Boc)₂O).[1] The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its high stability under a wide range of reaction conditions (including basic, nucleophilic, and reductive environments) and its facile removal under acidic conditions.[6][7]
Precursor [label="2-Bromo-6-chloropyridin-3-amine"]; Reagents [label="+(Boc)₂O, Base (e.g., TEA)\nSolvent (e.g., THF)", shape="plaintext", fontcolor="#34A853"]; Product [label="tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate"];
Precursor -> Reagents [arrowhead=none]; Reagents -> Product [label=" Boc Protection "]; }
Figure 2: Synthetic workflow for Boc protection.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the N-tert-butoxycarbonylation of 2-bromo-6-chloropyridin-3-amine.
Materials:
-
2-bromo-6-chloropyridin-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-chloropyridin-3-amine (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature. The addition is often performed at 0°C to control any potential exotherm.[8]
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic impurities), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel to obtain pure tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate.
Analytical Characterization
Confirmation of the structure and assessment of purity are critical. Standard analytical techniques are employed for this purpose. While specific spectra for this exact compound are proprietary to suppliers, a chemist would expect the following characteristic signals.
-
¹H NMR: The spectrum would show distinct signals for the two aromatic protons on the pyridine ring, typically as doublets. A characteristic singlet integrating to 9 protons would appear in the upfield region (~1.5 ppm), corresponding to the tert-butyl group of the Boc protector. A broad singlet for the N-H proton would also be present.
-
¹³C NMR: The spectrum would display signals for the five carbons of the pyridine ring and the carbons of the Boc group (the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm).[10]
-
Mass Spectrometry (MS): ESI-MS would show a molecular ion peak [M+H]⁺ corresponding to the calculated mass, along with a characteristic isotopic pattern resulting from the presence of both bromine and chlorine atoms.[1]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is routinely used to determine the purity of the final compound.[3]
Researchers can typically request Certificates of Analysis (CoA) with this data from commercial suppliers.[3]
Reactivity and Strategic Applications in Synthesis
The primary value of this carbamate lies in its capacity for selective, sequential functionalization, which is dictated by the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This allows chemists to perform a reaction selectively at the C2 position while leaving the C6 chlorine untouched for a subsequent, different coupling reaction.
Key Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This transformation is widely used in pharmaceutical synthesis to construct aryl amines. tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate is an ideal substrate for this reaction at the C2 position.
Reactants [label=" tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate + R¹R²NH"]; Conditions [label="Pd Catalyst (e.g., Pd₂(dba)₃)\nLigand (e.g., XPhos)\nBase (e.g., NaOtBu)\nToluene, Heat", shape="plaintext", fontcolor="#34A853"]; Product [label=" tert-Butyl (6-chloro-2-(NR¹R²)-pyridin-3-yl)carbamate"];
Reactants:e -> Conditions [arrowhead=none]; Conditions -> Product:w [label=" C-N Coupling "]; }
Figure 3: General scheme for Buchwald-Hartwig amination.
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general workflow for the coupling of an amine with the carbamate substrate. Optimization of the catalyst, ligand, base, and temperature is often necessary for specific substrates.[13]
Materials:
-
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, tBu₃P·HBF₄)[13]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))[14]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube or microwave vial), add tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate (1.0 eq), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.5 eq). The choice of a strong, non-nucleophilic base like NaOtBu is common.[14]
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the amine (1.1-1.5 eq) followed by the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired coupled product.
Subsequent Transformations
After successful coupling at the C2 position, the molecule retains two additional functional handles for further diversification:
-
C6-Cl Bond: The remaining chloro group can participate in a second cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), often under more forcing conditions than the initial C-Br coupling.
-
Boc-Protected Amine: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the free amine at C3, enabling subsequent reactions such as acylation, alkylation, or sulfonylation.[6][8]
Safe Handling and Storage
As with any laboratory chemical, proper safety precautions are essential. Users should consult the full Safety Data Sheet (SDS) provided by the supplier before use.[4]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15][17]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. Recommended storage is at 2-8°C.[3]
Conclusion
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate is a premier example of a strategically designed synthetic intermediate. Its pre-installed protecting group and orthogonally reactive halogen atoms provide a reliable and versatile platform for the efficient construction of highly substituted pyridine cores. This has cemented its role as a valuable building block for discovery chemists in the pharmaceutical industry, enabling the rapid synthesis of novel compounds for biological screening and the development of next-generation therapeutics.
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ResearchGate. (n.d.). Scheme 7: Synthesis of (A) tert-butyl N-(6-bromoazulen-2-yl)carbamate.... Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
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